(3r,5r,7r)-N-([2,4'-bipyridin]-3-ylmethyl)adamantane-1-carboxamide
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Overview
Description
(3r,5r,7r)-N-([2,4’-bipyridin]-3-ylmethyl)adamantane-1-carboxamide is a complex organic compound that features a unique adamantane core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3r,5r,7r)-N-([2,4’-bipyridin]-3-ylmethyl)adamantane-1-carboxamide typically involves multiple steps. The starting material is often adamantane-1-carboxylic acid, which undergoes a series of reactions to introduce the bipyridinylmethyl group. Key steps include:
Formation of Adamantane-1-carboxylic Acid Derivative: This involves the reaction of adamantane with a carboxylating agent under specific conditions to form adamantane-1-carboxylic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3r,5r,7r)-N-([2,4’-bipyridin]-3-ylmethyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane core can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The bipyridinyl group can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bipyridinyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of reduced bipyridinyl derivatives.
Substitution: Formation of substituted bipyridinyladamantane derivatives.
Scientific Research Applications
(3r,5r,7r)-N-([2,4’-bipyridin]-3-ylmethyl)adamantane-1-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structural properties and biological activity.
Materials Science: The compound’s rigid adamantane core makes it useful in the design of novel materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of (3r,5r,7r)-N-([2,4’-bipyridin]-3-ylmethyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The bipyridinyl group can coordinate with metal ions, facilitating catalytic reactions. Additionally, the adamantane core can interact with biological membranes, potentially altering their properties and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Adamantane-1-carboxylic acid: A simpler derivative with similar structural features but lacking the bipyridinyl group.
Methyl 2-((1R,3R,4’‘S,5R,5’S,7R)-Dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-4’'-yl)acetate: Another adamantane derivative with different functional groups.
Uniqueness
(3r,5r,7r)-N-([2,4’-bipyridin]-3-ylmethyl)adamantane-1-carboxamide is unique due to the presence of both the adamantane core and the bipyridinyl group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-3-yl)methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c26-21(22-11-15-8-16(12-22)10-17(9-15)13-22)25-14-19-2-1-5-24-20(19)18-3-6-23-7-4-18/h1-7,15-17H,8-14H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZFGVKGPZMNSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=C(N=CC=C4)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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